2-(4-Chlorophenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Chlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone with a 4-chlorophenyl substituent
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a quinone outside inhibitor (qoi)-type fungicide, are known to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Related compounds like mandipropamid inhibit spore germination with preventative action and are cellulose synthesis inhibitors . Another compound, Chlorfenapyr, disrupts the production of ATP, leading to cellular death .
Biochemical Pathways
Compounds like paclobutrazol, which belong to the triazole family, are known to alter the levels of plant hormones, including gibberellins (gas), abscisic acid (aba), and cytokinins (ck), affecting the isoprenoid pathway .
Pharmacokinetics
For instance, certain derivatives were found to have improved kinetic solubilities compared to their parent compounds and were metabolically stable in vitro .
Result of Action
Related compounds like indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the isomeric composition of organic pollutants like ddt can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-2-methylpropanenitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to induce oxidative stress in various cell types, which can result in cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which leads to the accumulation of reactive intermediates . These intermediates can bind to cellular macromolecules, causing oxidative damage and altering cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in cellular metabolism . At higher doses, it can cause significant toxicity, including liver damage, neurotoxicity, and even mortality . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent oxidative damage to cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further biotransformations, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The compound can also bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, the compound can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
4-Chlorobenzyl chloride+AcetonitrileBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Electrophilic Aromatic Substitution: Nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4)
Major Products
Hydrolysis: 2-(4-Chlorophenyl)-2-methylpropanoic acid or 2-(4-Chlorophenyl)-2-methylpropanamide
Reduction: 2-(4-Chlorophenyl)-2-methylpropanamine
Electrophilic Aromatic Substitution: Various substituted derivatives of the 4-chlorophenyl group
Scientific Research Applications
2-(4-Chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-methylpropanenitrile
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
- 2-(4-Methylphenyl)-2-methylpropanenitrile
Uniqueness
2-(4-Chlorophenyl)-2-methylpropanenitrile is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity and biological activity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLYABRQATDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273651 | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30568-32-2 | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30568-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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